3-Ureidobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Ureidobenzoic acid has been described in a study . The process involves the reaction of m-aminobenzoic acid with pyridine-3-isocyanate in ethanol. The reaction mixture is refluxed for 4 hours, then cooled to room temperature. The precipitate is then filtered and washed with ethanol and ether .Molecular Structure Analysis
The crystal structure of 3-Ureidobenzoic acid has been studied . The molecule is orthorhombic with a = 9.2062 (6) Å, b = 11.5258 (7) Å, c = 11.5263 (7) Å, and V = 1223.04 (13) Å .Scientific Research Applications
Supramolecular Chemistry
3-Ureidobenzoic acid (UBA) is a key player in supramolecular chemistry due to its self-complementary quadruple hydrogen-bonding motif . This feature allows for the controlled self-assembly of molecules into predefined architectures, which is essential for creating complex structures in dilute conditions. UBA’s high dimerization constant makes it an excellent candidate for developing supramolecular polymers with enhanced mechanical properties .
Medicine
In the medical field, 3-Ureidobenzoic acid derivatives are explored for their potential therapeutic applications. While specific applications in medicine are not directly cited, the chemical’s properties suggest it could be useful in drug formulation and delivery systems .
Agriculture
Organic acids, including derivatives of benzoic acid, play a crucial role in soil fertility and plant health. They are involved in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance in plants . While 3-Ureidobenzoic acid itself may not be directly mentioned, its structural similarity to benzoic acid suggests it could have applications in enhancing soil ecosystem sustainability.
Material Science
3-Ureidobenzoic acid contributes to material science through its role in the development of supramolecular polymers. These polymers exhibit significant improvements in mechanical properties upon functionalization with UBA, indicating potential applications in creating new materials with desirable physical characteristics .
Environmental Science
The environmental applications of organic acids include waste deodorization, eutrophication control, and wastewater treatment . As a derivative of benzoic acid, 3-Ureidobenzoic acid may be utilized in similar environmental applications, particularly in the sustainable management of soil ecosystems.
Biochemistry
In biochemistry, 3-Ureidobenzoic acid’s quadruple hydrogen-bonding motif is leveraged for the self-assembly of molecules, which is fundamental in the study of molecular interactions and the design of biochemical compounds .
Pharmacology
While direct applications in pharmacology are not explicitly detailed, the structural features of 3-Ureidobenzoic acid suggest its potential in the design of drug molecules and pharmacological agents, given its ability to form stable non-covalent interactions .
Analytical Chemistry
3-Ureidobenzoic acid is relevant in analytical chemistry , where its properties may be utilized in the development of analytical standards and reagents. Its detailed structural and chemical information supports its use in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
3-(carbamoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBLOFRYIIOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304417 | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ureidobenzoic acid | |
CAS RN |
20632-43-3 | |
Record name | 20632-43-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ureidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Ureidobenzoic acid contribute to the formation of the metal complexes described in the study, and what is the significance of this approach?
A1: 3-UBA acts as an anionic ligand, readily binding to metal centers like palladium. The key to its function lies in its ability to simultaneously engage in intramolecular hydrogen bonding with a neutral ligand, specifically a urea-functionalized phosphine ligand, also present in the system []. This dual interaction effectively mimics the coordination behavior of a ditopic ligand, creating a well-defined catalytic environment around the metal center.
Q2: What spectroscopic data confirms the successful self-assembly of the metal complex incorporating 3-Ureidobenzoic acid?
A2: The research utilizes a combination of spectroscopic techniques to validate the self-assembly process. NMR spectroscopy, including 2D techniques, provides crucial information about the connectivity and spatial arrangement of the ligands around the palladium center. Deuterium labeling experiments further solidify the proposed structure by observing changes in NMR signals upon isotopic substitution [].
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